N1-cyclopropyl-N2-(m-tolyl)oxalamide
CAS No.: 869945-48-2
Cat. No.: VC7458144
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869945-48-2 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.256 |
| IUPAC Name | N-cyclopropyl-N'-(3-methylphenyl)oxamide |
| Standard InChI | InChI=1S/C12H14N2O2/c1-8-3-2-4-10(7-8)14-12(16)11(15)13-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15)(H,14,16) |
| Standard InChI Key | FOPOZKNFGACJAI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)C(=O)NC2CC2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The molecular structure of N1-cyclopropyl-N2-(m-tolyl)oxalamide comprises three primary components:
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Cyclopropyl Group: A strained three-membered carbon ring imparting unique electronic and steric properties.
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Oxalamide Backbone: A central –C(O)–C(O)– moiety bridging two nitrogen atoms .
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m-Tolyl Substituent: A benzene ring with a methyl group at the meta position, influencing solubility and intermolecular interactions.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.25 g/mol |
| Solubility | Soluble in DMSO, DMF; low aqueous solubility |
| Melting Point | 145–150°C (estimated) |
The cyclopropyl group enhances metabolic stability compared to linear alkyl chains, while the m-tolyl moiety contributes to hydrophobic interactions in biological systems.
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of N1-cyclopropyl-N2-(m-tolyl)oxalamide involves sequential functionalization of the oxalamide backbone (Figure 1):
Step 1: Oxalyl Chloride Activation
Oxalic acid is converted to oxalyl chloride, which reacts with cyclopropylamine to form N-cyclopropyloxalamic acid chloride.
Step 2: Coupling with m-Toluidine
The intermediate reacts with m-toluidine under basic conditions (e.g., triethylamine) to yield the final product .
Reaction Conditions:
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Temperature: 0–25°C
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Solvent: Dichloromethane or THF
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Yield: 60–75% after chromatography
Industrial-Scale Considerations
Large-scale production may employ continuous-flow reactors to optimize heat management and reduce reaction times. Purification typically involves recrystallization from ethanol/water mixtures.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The electron-deficient carbonyl groups undergo nucleophilic attack, enabling derivatization at the amide nitrogens. For example, alkyl halides react to form N-alkylated analogs .
Oxidation and Reduction
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Oxidation: Treatment with KMnO in acidic media cleaves the cyclopropyl ring, generating dicarboxylic acid derivatives.
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Reduction: LiAlH reduces the oxalamide to a diaminoethane derivative, though this often degrades the cyclopropyl group.
Applications in Scientific Research
Medicinal Chemistry
N1-Cyclopropyl-N2-(m-tolyl)oxalamide serves as a scaffold for developing kinase inhibitors, particularly targeting EGFR and VEGFR2. Its metabolic stability makes it suitable for in vivo pharmacokinetic studies.
Material Science
The compound’s planar aromatic system facilitates π–π stacking in supramolecular polymers, with potential applications in organic electronics .
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